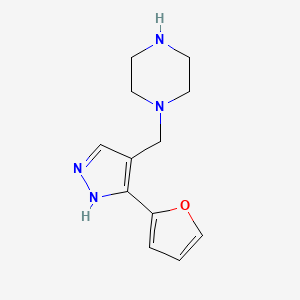

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)méthyl)pipérazine

Vue d'ensemble

Description

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse complète des applications de « 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)méthyl)pipérazine »

Chimie verte de synthèse : Le composé a été utilisé dans des protocoles de chimie verte pour la synthèse de nouveaux cadres hétérocycliques . Ces méthodes mettent l’accent sur la durabilité environnementale, en utilisant des liquides ioniques comme solvants en raison de leur faible pression de vapeur et de leur stabilité thermique. Cette approche s’aligne sur les principes de la chimie verte, visant à réduire l’utilisation de substances nocives.

Activités pharmacologiques : Les dérivés du composé présentent des activités pharmacologiques significatives, notamment des propriétés anticancéreuses, antipaludiques, antivirales et anti-inflammatoires . Ce large spectre d’activité en fait un candidat précieux pour le développement de médicaments et les applications thérapeutiques.

Activité antimicrobienne : La recherche a montré que les dérivés peuvent présenter une activité antimicrobienne contre des agents pathogènes tels que Candida albicans, Escherichia coli et Staphylococcus aureus . Cela suggère un potentiel pour le développement de nouveaux agents antimicrobiens pour lutter contre les souches résistantes de bactéries et de champignons.

Activation superelectrophile : Le composé est impliqué dans des réactions dans des conditions d’activation superelectrophile, qui est une nouvelle méthode de synthèse de dérivés du furane . Cette technique pourrait être cruciale pour créer des composés avec une réactivité accrue pour diverses synthèses chimiques.

Conversion de la biomasse : Il a été utilisé dans la conversion de la biomasse en précurseurs chimiques précieux, démontrant la faisabilité de transformer des ressources renouvelables en produits chimiques pertinents pour l’industrie . Cette application est particulièrement importante pour le développement durable et l’utilisation de sources d’énergie alternatives.

Synthèse hétérocyclique : Le composé joue un rôle dans la synthèse de composés hétérocycliques, qui sont essentiels dans de nombreux produits pharmaceutiques et agrochimiques . La capacité de créer des structures moléculaires complexes par des réactions monotope est un avantage significatif en chimie médicinale.

Réactions en milieu de liquide ionique : L’utilisation du composé dans des réactions au sein d’un milieu de liquide ionique offre une alternative verte aux solvants traditionnels . Cette méthode réduit l’impact environnemental et améliore l’efficacité des réactions, ce qui en fait une technique prometteuse pour les processus chimiques futurs.

Précurseur chimique pour la synthèse : Enfin, il sert de précurseur chimique dans la synthèse de divers dérivés hétérocycliques . Ces dérivés sont cruciaux pour le développement de nouveaux matériaux ayant des applications potentielles dans l’électronique, la photonique et d’autres technologies de pointe.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as indole derivatives, have been reported to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Analyse Biochimique

Biochemical Properties

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the furan ring in the compound is known for its reactivity and can participate in electrophilic substitution reactions . The pyrazole ring can interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating them . Additionally, the piperazine moiety can form hydrogen bonds with proteins, affecting their conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling . It can also affect the expression of genes involved in oxidative stress responses and inflammation . Furthermore, the compound can alter cellular metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle . These effects demonstrate the compound’s potential to influence cell function and health.

Molecular Mechanism

The molecular mechanism of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in alterations in cellular function, such as changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.

Dosage Effects in Animal Models

The effects of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, such as oxidative stress and inflammation . Threshold effects have been observed, where the compound’s biological activity changes dramatically at certain dosage levels . These findings underscore the importance of dosage considerations in the compound’s application and study.

Metabolic Pathways

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism . It can also affect the citric acid cycle by modulating the activity of key enzymes . These interactions highlight the compound’s role in regulating metabolic pathways and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . For instance, the compound can bind to plasma proteins, affecting its distribution in the bloodstream . Additionally, the compound can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments . These transport and distribution mechanisms are important for understanding the compound’s biological effects.

Propriétés

IUPAC Name |

1-[[5-(furan-2-yl)-1H-pyrazol-4-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-11(17-7-1)12-10(8-14-15-12)9-16-5-3-13-4-6-16/h1-2,7-8,13H,3-6,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBKCNVBSNRRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(NN=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491651.png)

![methyl 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1491657.png)

![1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491658.png)

![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491659.png)

![6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491660.png)

![6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491661.png)

![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491662.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491663.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491664.png)

![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B1491665.png)

![7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491669.png)

![7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491670.png)

![1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491672.png)

![7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491673.png)